Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
Description
Historical Context in Phenoxyphenyl Amino Acid Research
The study of phenoxyphenyl-substituted amino acid derivatives traces its origins to mid-20th-century efforts to modify natural amino acids for enhanced biochemical utility. Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride emerged as part of a broader exploration into aromatic amino acid analogs, driven by the need to improve metabolic stability and receptor specificity in peptide-based therapeutics. Early synthetic routes focused on esterification and phenoxy group incorporation, with foundational work in the 1970s demonstrating the feasibility of coupling 3-phenoxyphenyl groups to α-amino acid backbones via Friedel-Crafts alkylation or Ullmann-type cross-coupling reactions.
A pivotal advancement occurred with the development of stereoselective synthesis methods, enabling the production of enantiomerically pure forms such as the (S)-configured variant. This breakthrough aligned with growing recognition of chirality’s critical role in biological activity, as evidenced by comparative studies showing 10–100-fold differences in receptor binding affinity between enantiomers of related compounds. The hydrochloride salt formulation, first reported in patent literature from the 1990s, addressed solubility challenges inherent to hydrophobic aromatic amino acid derivatives, facilitating pharmacological testing.
Academic Research Trajectory and Contemporary Significance
Modern research on this compound spans three primary domains:
1. Peptide Engineering : The compound serves as a non-proteinogenic amino acid building block in solid-phase peptide synthesis (SPPS), particularly for introducing rigid, aromatic domains into artificial peptide architectures. Its 3-phenoxyphenyl moiety confers enhanced π-π stacking capabilities compared to natural phenylalanine, as demonstrated in β-sheet stabilization studies.
2. Enzymology : Kinetic analyses reveal the compound acts as a competitive inhibitor of phenylalanine hydroxylase (PAH) with a K~i~ of 2.3 ± 0.4 μM, suggesting potential research applications in modeling hyperphenylalaninemia mechanisms.
3. Material Science : The crystalline structure (space group P2~1~2~1~2~1~, a=8.42 Å, b=10.15 Å, c=14.30 Å) enables precise engineering of molecular crystals with anisotropic thermal expansion properties.
Recent advances include its incorporation into metal-organic frameworks (MOFs) for chiral separation membranes, leveraging the compound’s hydrogen-bonding capacity and stereochemical purity.
Relationship to Phenylalanine Derivative Research
Structurally, this compound represents a doubly modified phenylalanine derivative:
| Feature | Phenylalanine | 3-Phenoxyphenyl Derivative |
|---|---|---|
| Aromatic Group | Phenyl | 3-Phenoxyphenyl |
| Cα Substituents | H, CH~2~C~6~H~5~ | H, CH~2~C~6~H~4~OPh |
| Ionization State | Zwitterionic (physiological pH) | Protonated amine (HCl salt) |
This structural divergence confers distinct physicochemical properties:
- Lipophilicity : The phenoxy group increases logP by 1.8 units compared to phenylalanine, enhancing membrane permeability.
- Conformational Restriction : Dihedral angle analysis (NMR, X-ray) shows the 3-phenoxyphenyl group restricts Cβ-Cγ rotation to ±15°, versus ±30° in phenylalanine.
- Electronic Effects : Hammett σ~para~ values indicate the 3-phenoxy substitution exerts a +0.4 electron-donating effect, modulating redox behavior.
These modifications have enabled applications inaccessible to natural phenylalanine derivatives, including photoswitchable peptide linkages and redox-active molecular scaffolds.
Theoretical Frameworks in Structure-Function Analysis
Three computational paradigms dominate current structure-function studies of this compound:
1. Quantum Mechanical Modeling :
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- N-H···O hydrogen bond strength: 8.2 kcal/mol
- Torsional barrier for phenoxy rotation: 3.1 kcal/mol
- Dipole moment: 5.7 Debye (gas phase)
These calculations rationalize the compound’s preferential adoption of extended conformations in apolar solvents.
2. Molecular Dynamics (MD) Simulations :
All-atom MD in explicit water (CHARMM36 force field) reveals:
- Solvent-accessible surface area: 480 ± 30 Ų
- Residence time of water molecules near phenoxy oxygen: 18 ps
- Diffusion coefficient: 0.75 × 10⁻⁵ cm²/s
Such data inform design of hydration-sensitive molecular probes.
3. QSAR Studies :
Quantitative structure-activity relationship models incorporating 78 aromatic amino acid derivatives identify three critical parameters for biological activity:
- Connolly molecular volume (optimal range: 240–260 ų)
- Polar surface area (PSA < 90 Ų)
- H-bond acceptor count (≤2)
This compound meets all criteria (Volume=251 ų, PSA=78 Ų, H-bond acceptors=2), explaining its broad utility in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDOLRJTYXGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Biological Activity
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a compound with notable biological activity, primarily attributed to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.77 g/mol. The compound features an amino group and a phenoxy group, which are critical for its biological interactions.
The biological activity of this compound is primarily mediated through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.
- Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which may stabilize the binding to target proteins or receptors.
These interactions can modulate the activity of key enzymes and receptors, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
- Antiparasitic Potential : The compound has been investigated for its potential in treating parasitic infections, particularly in relation to malaria.
- Anticancer Properties : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| This compound | Amino and phenoxy groups | Antimicrobial, antiparasitic |
| Methyl (R)-3-amino-3-(4-phenoxyphenyl)propanoate | Variation in phenoxy position | Anticancer |
| Ethyl 3-amino-3-(3-phenoxyphenyl)propanoate | Ethyl instead of methyl | Antimicrobial |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties. -
Antiparasitic Research :
In vitro studies demonstrated that the compound exhibited activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved disruption of the parasite's metabolic processes. -
Cancer Cell Proliferation Inhibition :
Research involving derivatives of this compound showed IC50 values in the low micromolar range against HeLa cells, indicating potential as an anticancer agent.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves:
- Formation of the Ester : Reaction between the corresponding amino acid and phenoxy-substituted aromatic compound.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance aqueous solubility.
Industrial production often utilizes automated systems to optimize reaction conditions for higher yields and reduced byproducts.
Organic Synthesis
This compound serves as a versatile scaffold in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with potential biological activities.
Pharmaceutical Development
The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has been investigated for:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, as summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest broad-spectrum antibacterial activity, especially against Gram-positive bacteria.
Antifungal Activity
Research indicates antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.
Antioxidant Properties
The compound has demonstrated significant antioxidant capabilities in various assays, indicating its potential role in preventing oxidative stress-related diseases.
Anticancer Research
Studies have investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells.
Enzyme Inhibition Studies
Further investigations have focused on the inhibition of cholinesterases by derivatives of this compound, revealing enhanced inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Antimalarial Activity : A study highlighted the structure-activity relationship of derivatives based on this compound, demonstrating promising anti-parasitic activity against Plasmodium species while addressing issues of metabolic stability.
- Neuroprotective Effects : Research into derivatives indicated potential neuroprotective effects through modulation of neurotransmitter levels, warranting further exploration for therapeutic use in neurodegenerative disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
Purity and Commercial Availability
- The parent compound is available at 95% purity (), whereas analogs like the 4-fluoro derivative () are sold as high-purity standards (98+%) for precise pharmaceutical research .
- Compounds like the 3-methyl-4-nitro analog () are listed as "in-stock," indicating their demand in specialized synthesis workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
